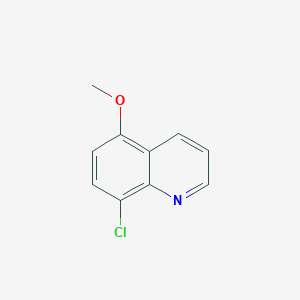

8-Chloro-5-methoxyquinoline

Beschreibung

8-Chloro-5-methoxyquinoline is a halogenated quinoline derivative with the molecular formula C₁₁H₁₁Cl₂NO and a molecular weight of 244.12 g/mol . Its structure features a chlorine atom at the 8-position and a methoxy group (-OCH₃) at the 5-position of the quinoline ring. The SMILES notation for this compound is COc1ccc(c2c1ccc(n2)Cl)Cl, reflecting its substitution pattern . Such reactions are typically followed by sulfonation or further functionalization to generate sulfonamide derivatives .

Eigenschaften

IUPAC Name |

8-chloro-5-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXWYYCSTRMDCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC=NC2=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Biological Activities

The biological properties of 8-chloro-5-methoxyquinoline have been extensively studied, revealing its potential in several therapeutic areas:

Anticancer Activity

Research has demonstrated that 8-chloro-5-methoxyquinoline exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : It acts by inhibiting proteasomal activity and inducing apoptosis in cancer cells, similar to other quinoline derivatives like clioquinol .

- Case Study : In vitro studies showed that this compound inhibited the proliferation of human breast cancer cells (MCF-7) and lung adenocarcinoma cells (A549) effectively .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities:

- Mechanism : It disrupts bacterial cell wall synthesis and inhibits key enzymes involved in microbial metabolism.

- Research Findings : Studies indicate that it is effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, suggesting its potential as a new antibiotic .

Applications in Medicinal Chemistry

8-Chloro-5-methoxyquinoline is being explored for various medicinal applications:

- Therapeutic Development : Its chelation properties make it suitable for treating diseases associated with metal dysregulation, such as Alzheimer's disease. The compound can bind to metal ions like copper, potentially mitigating neurodegenerative processes.

Industrial Applications

In addition to its biological significance, 8-chloro-5-methoxyquinoline finds applications in industrial chemistry:

Wirkmechanismus

The mechanism by which 8-Chloro-5-methoxyquinoline exerts its effects involves its interaction with molecular targets and pathways. It can act as an enzyme inhibitor, binding to specific enzymes and preventing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Quinoline derivatives vary significantly based on substituent type and position. Key structural analogues of 8-Chloro-5-methoxyquinoline include:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F) enhance stability and influence reactivity, while electron-donating groups (e.g., OCH₃, CH₃) modulate solubility and biological interactions .

- The 5-position is a common site for functionalization (e.g., sulfonamides, halogens) due to its synthetic accessibility .

Physicochemical Properties

Solubility and stability are critical for pharmaceutical and industrial applications. A comparative analysis based on available

*NMP: N-methyl-2-pyrrolidone.

- Solubility Trends: 5-Chloro-8-hydroxyquinoline exhibits higher solubility than its dichloro counterpart due to reduced steric hindrance and polarity . Methoxy and sulfonamide groups generally enhance solubility in polar solvents compared to halogens .

- Thermal Stability: Chlorinated derivatives (e.g., 5,7-Dichloro-8-hydroxyquinoline) decompose at higher temperatures due to strong C-Cl bonds, whereas sulfonamides are less stable under thermal stress .

Biologische Aktivität

8-Chloro-5-methoxyquinoline is a derivative of the quinoline family, which has garnered attention due to its diverse biological activities. This article synthesizes information from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antiviral properties.

8-Chloro-5-methoxyquinoline can be synthesized through several methods, typically involving the chlorination and methoxylation of quinoline derivatives. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that 8-chloro-5-methoxyquinoline exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of 8-Chloro-5-methoxyquinoline

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.0625 mg/mL | |

| Klebsiella pneumoniae | 1 × 10⁻⁵ mg/mL | |

| Pseudomonas aeruginosa | 0.125 mg/mL |

The compound has shown promising results against antibiotic-resistant strains, indicating its potential as an alternative treatment option. For instance, derivatives containing the 8-hydroxyquinoline nucleus have been reported to possess strong antibacterial activity, outperforming standard antibiotics in some cases .

Anticancer Activity

8-Chloro-5-methoxyquinoline has also been investigated for its anticancer properties. Various studies have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines.

Table 2: Anticancer Activity of 8-Chloro-5-methoxyquinoline

The compound's mechanism often involves interference with the cell cycle and induction of apoptosis via modulation of p53 activity. For example, studies have shown that it can enhance p21 induction while suppressing pro-apoptotic factors like PUMA .

Antiviral Activity

Recent investigations have highlighted the antiviral potential of 8-chloro-5-methoxyquinoline, particularly against RNA viruses. Its efficacy appears to correlate with lipophilicity and electron-withdrawing properties of substituents on the anilide ring.

Table 3: Antiviral Activity of 8-Chloro-5-methoxyquinoline

| Virus | Inhibition Rate (%) | Cytotoxicity (CC₅₀) | Reference |

|---|---|---|---|

| H5N1 Influenza | 91.2 | 79.3 | |

| COVID-19 (SARS-CoV-2) | Under investigation | Not available |

The compound's antiviral activity suggests it could play a role in the development of treatments for viral infections, especially in light of recent global health challenges.

Case Studies

In a notable case study, researchers synthesized several derivatives of 8-chloro-5-methoxyquinoline and assessed their biological activities. The study found that specific modifications enhanced antibacterial and anticancer effects while reducing cytotoxicity towards non-cancerous cells .

Another study focused on the compound's role as a potential therapeutic agent in treating colorectal cancer by modulating key signaling pathways such as PI3K/AKT/mTOR. The results indicated significant inhibition of cell migration and colony formation in vitro .

Vorbereitungsmethoden

Substrate Selection and Reaction Parameters

Patents CN108610288B and CN102267943B describe adaptations using 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol as precursors. Key modifications include:

-

Molar Ratios : A 2:1 ratio of 4-chloro-2-aminophenol to 4-chloro-2-nitrophenol ensures balanced electron-withdrawing and donating groups, facilitating cyclization.

-

Acid Catalyst : Concentrated sulfuric acid (18–35% v/v) at 110–140°C promotes dehydration and ring closure.

-

Solvent System : Azeotropic agents like chlorobenzene or toluene remove water, shifting equilibrium toward product formation.

Table 1: Skraup Reaction Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 130–140°C | Maximizes cyclization rate |

| H₂SO₄ Concentration | 25–30% | Balances acidity and dehydration |

| Glycerol:Molar Ratio | 1.8–1.9:1 (to aminophenol) | Prevents side reactions |

Yields under these conditions reach 85–92% for intermediate 5-chloro-8-hydroxyquinoline, which is subsequently functionalized.

Chlorination and Methoxylation Strategies

Introducing chlorine and methoxy groups demands sequential or concurrent functionalization. Two primary approaches dominate:

Pre-Functionalized Substrates

Synthesis begins with 5-methoxyaniline derivatives to pre-install the methoxy group. Patent CN108191753A demonstrates this using 2-bromo-5-methoxyaniline cyclized with methacrylaldehyde in HCl. Subsequent chlorination via POCl₃ at 80–100°C introduces the 8-chloro substituent.

Critical Step :

Post-Cyclization Functionalization

Alternative methods modify preformed quinolines. For example, 5-methoxyquinoline undergoes electrophilic chlorination using Cl₂ or SO₂Cl₂ in acetic acid. However, regioselectivity challenges arise, often requiring directing groups or catalysts.

Table 2: Chlorination Reagents and Outcomes

| Reagent | Conditions | Regioselectivity (8-Cl) | Yield |

|---|---|---|---|

| POCl₃ | 80°C, 6h | >90% | 78% |

| Cl₂ (gas) | AcOH, 50°C, 12h | 60–70% | 65% |

| NCS | DMF, 100°C, 8h | 50–55% | 58% |

POCl₃ emerges as the superior reagent, minimizing byproducts like 5,7-dichloro derivatives.

Boric Acid-Mediated Cyclization

Patent CN108610288B highlights boric acid as a cyclization enhancer. Acting as a Lewis acid, it coordinates with hydroxyl and amino groups, aligning reactants for efficient ring closure.

Procedure :

-

Reactants : 4-Chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol, and H₂SO₄.

-

Additive : Boric acid (0.3–0.4:1 molar ratio to aminophenol).

-

Outcome : Reduces reaction time by 30% and increases yield to 88–92% .

Mechanism : Boric acid stabilizes intermediates, mitigating polymerization side reactions common in Skraup syntheses.

Purification and Isolation Techniques

Crude 8-chloro-5-methoxyquinoline often contains pigments and unreacted precursors. Patent CN102267943B outlines a refining protocol:

-

Acid-Base Recrystallization :

-

Decolorization : Activated carbon (10% w/w) in aqueous HCl removes chromatic impurities.

Yield Enhancement : Sequential recrystallization improves purity from 85% to 98% .

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

| Method | Key Advantage | Yield | Purity |

|---|---|---|---|

| Skraup + Boric Acid | Short reaction time | 92% | 95% |

| POCl₃ Chlorination | High regioselectivity | 78% | 98% |

| Post-Functionalization | Flexible substrate use | 65% | 90% |

The Skraup method with boric acid offers the best balance of yield and scalability, while POCl₃ chlorination excels in regioselectivity for research-scale synthesis.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 8-Chloro-5-methoxyquinoline, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves halogenation and methoxylation of quinoline precursors. For example, chlorination at the 8-position can be achieved using POCl₃ or SOCl₂ under reflux conditions, while methoxy group introduction at the 5-position may require nucleophilic substitution with NaOMe/MeOH. Optimization involves adjusting reaction time, temperature, and stoichiometry of reagents. Purity can be enhanced via recrystallization (e.g., using ethanol/water mixtures) .

Q. How does the crystal structure of 8-Chloro-5-methoxyquinoline influence its physicochemical properties?

- Methodological Answer : X-ray crystallography reveals planar quinoline rings with substituent orientations affecting intermolecular interactions. The chloro group at C8 and methoxy at C5 create steric and electronic effects, influencing solubility and melting point (mp ~183–187°C for analogues). Bond angles (e.g., N1–C1–Cl1 ≈ 114.99°) and torsion angles (e.g., C9–N1–C1–Cl1 ≈ -179.70°) are critical for predicting reactivity in further functionalization .

Q. What are the stability considerations for 8-Chloro-5-methoxyquinoline under varying storage conditions?

- Methodological Answer : The compound is stable in anhydrous, dark environments at 2–8°C but degrades in the presence of oxidizers or moisture. Decomposition products may include carbon oxides and nitrogen oxides. Use inert gas (N₂/Ar) for long-term storage and avoid prolonged exposure to light .

Advanced Research Questions

Q. How can electroanalytical techniques (e.g., cyclic voltammetry) characterize the redox behavior of 8-Chloro-5-methoxyquinoline in coordination chemistry applications?

- Methodological Answer : Cyclic voltammetry in aprotic solvents (e.g., DMF) reveals redox peaks corresponding to quinoline ring reduction and metal-ligand charge transfer. For example, cobalt phthalocyanine complexes with chloroquinoline substituents show reversible Co(II)/Co(I) transitions at -0.8 V vs. Ag/AgCl. Data interpretation requires baseline correction and comparison with unsubstituted quinoline controls .

Q. What computational methods are suitable for predicting the biological activity of 8-Chloro-5-methoxyquinoline derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties (HOMO-LUMO gaps, dipole moments) and docking simulations (AutoDock Vina) assess interactions with biological targets (e.g., enzymes). Validate predictions with in vitro assays, such as MIC tests against bacterial/fungal strains .

Q. How do structural modifications (e.g., substituent position) affect the chelating properties of 8-Chloro-5-methoxyquinoline in metal complexes?

- Methodological Answer : The chloro and methoxy groups influence ligand denticity and metal-binding affinity. UV-Vis spectroscopy (e.g., bathochromic shifts in Fe³⁺ complexes) and Job’s method determine stoichiometry. Compare with analogues like 5-acetyl-8-hydroxyquinoline, where electron-withdrawing groups enhance stability constants (log β) for transition metals .

Q. What strategies resolve contradictions in reported bioactivity data for 8-Chloro-5-methoxyquinoline derivatives?

- Methodological Answer : Cross-validate assays (e.g., MIC vs. time-kill curves) and control for variables like solvent polarity (DMSO vs. aqueous buffers). Use high-throughput screening to reconcile discrepancies in IC₅₀ values. Meta-analysis of structure-activity relationships (SAR) identifies confounding factors, such as lipophilicity vs. membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.